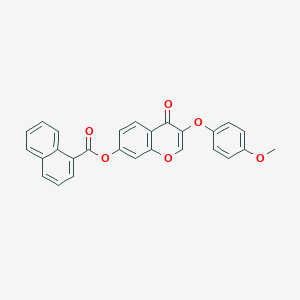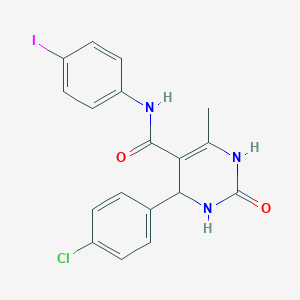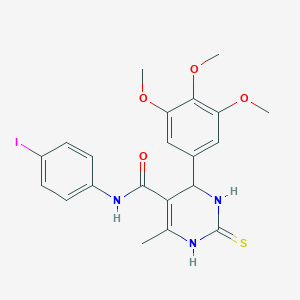
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate, also known as Coumarin-7-naphthoate, is a chemical compound that has drawn the attention of researchers due to its potential therapeutic applications. This compound belongs to the class of coumarin derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate is not fully understood. However, it has been suggested that its anticancer activity may be attributed to its ability to induce apoptosis by activating caspase-3 and caspase-9, and inhibiting the PI3K/Akt signaling pathway. In addition, it has been reported to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
The neuroprotective effects of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate may be attributed to its antioxidant and anti-inflammatory properties. It has been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Biochemical and Physiological Effects:
In addition to its anticancer and neuroprotective effects, 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate has been reported to have other biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that it may have potential applications in the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate in lab experiments is its relatively low toxicity compared to other anticancer drugs. This makes it a promising candidate for further development as a potential anticancer agent. However, one limitation is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for research on 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help to better understand its pharmacological properties and potential therapeutic applications.
Another direction is to optimize its synthesis method to improve its yield and purity. This will facilitate its use in lab experiments and clinical trials.
Finally, further studies are needed to evaluate its safety and efficacy in animal models and human clinical trials. This will help to determine its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate can be achieved through a multi-step reaction. The first step involves the synthesis of 7-hydroxycoumarin from salicylaldehyde and ethyl acetoacetate. The second step involves the reaction between 7-hydroxycoumarin and 4-methoxyphenol in the presence of a base to form 3-(4-methoxyphenoxy)-4H-chromen-4-one. The final step involves the esterification of 3-(4-methoxyphenoxy)-4H-chromen-4-one with 1-naphthoic acid in the presence of a catalyst to yield 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate.
Applications De Recherche Scientifique
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate has been studied for its potential therapeutic applications in various fields. In the field of cancer research, this compound has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been reported to induce apoptosis, inhibit angiogenesis, and suppress cancer cell migration and invasion.
In the field of neuroscience, 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate has been studied for its potential neuroprotective effects. It has been reported to protect neurons against oxidative stress, reduce inflammation, and improve cognitive function.
Propriétés
Formule moléculaire |
C27H18O6 |
|---|---|
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C27H18O6/c1-30-18-9-11-19(12-10-18)32-25-16-31-24-15-20(13-14-23(24)26(25)28)33-27(29)22-8-4-6-17-5-2-3-7-21(17)22/h2-16H,1H3 |
Clé InChI |
QREASOXZPIYJQT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC5=CC=CC=C54 |
SMILES canonique |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(naphthalen-2-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B285069.png)
![4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide](/img/structure/B285072.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285073.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B285074.png)




![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285087.png)
![N-(4-methoxyphenyl)-5-methyl-2-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285088.png)
![7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285089.png)
![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285091.png)
![2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B285097.png)